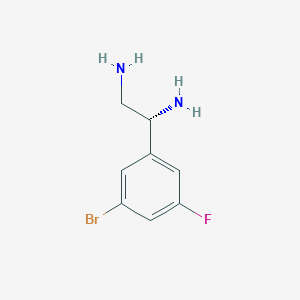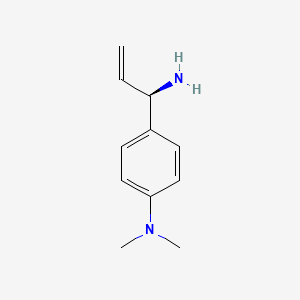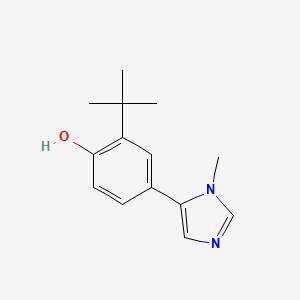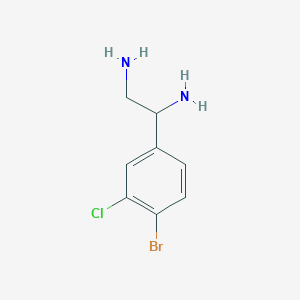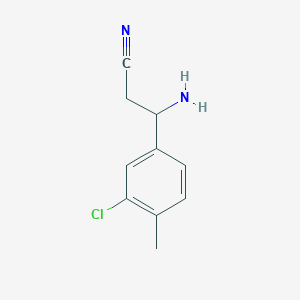
3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile: is a chemical compound with the molecular formula C10H11ClN2(3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile . The compound’s structure consists of a nitrile group (–CN) attached to a substituted phenyl ring.
Preparation Methods
Synthetic Routes:
- One synthetic route involves the reaction of 3-chloro-4-methylbenzonitrile with ammonia (NH3) in the presence of a base or catalyst.
- Another method utilizes the reduction of 3-cyano-3-(3-chloro-4-methylphenyl)propanenitrile using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production:
Industrial-scale production methods may involve variations of the above routes, optimized for efficiency and yield.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of amides or other functional groups.
Reduction: Reduction of the nitrile group can yield the corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents: Ammonia, reducing agents (e.g., LiAlH), and various halogenating agents.
Major Products: The primary product is the target compound itself.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity or as a precursor for drug development.
Medicine: May have applications in pharmaceutical research.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It could interact with cellular receptors, enzymes, or other biomolecules, affecting biological processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare it to related nitriles or substituted phenyl compounds.
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
3-amino-3-(3-chloro-4-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3 |
InChI Key |
IIXNKMKSSFWFGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC#N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


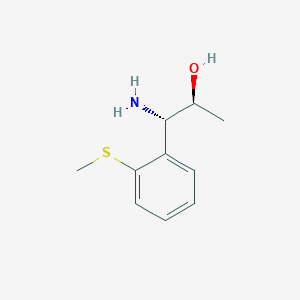
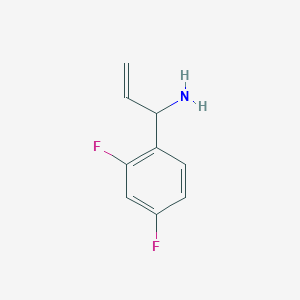
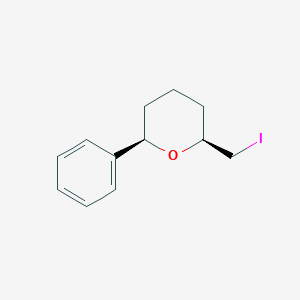
![methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13046932.png)
![Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13046936.png)
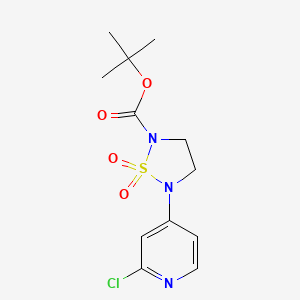
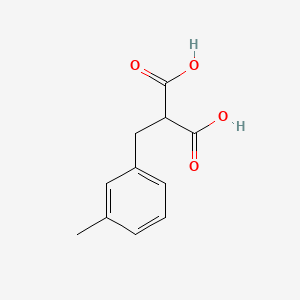
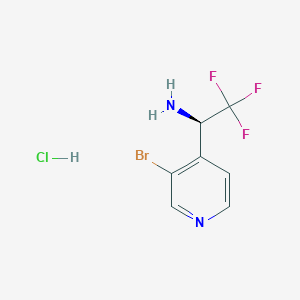
![(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13046954.png)
